Melanin concentrating hormone, salmon tfa

MCHR2 Receptor binding selectivity Radioligand competition binding

Melanin Concentrating Hormone, salmon TFA (MCH salmon TFA; CAS 87218-84-6 free base) is the synthetic trifluoroacetate salt of a heptadecapeptide (17-amino-acid) cyclic neuropeptide originally isolated from chum salmon (Oncorhynchus keta) pituitaries. It acts as an agonist at both human melanin-concentrating hormone receptors (MCHR1/SLC-1/GPR24 and MCHR2) but with a markedly different pharmacological profile from the endogenous mammalian nonadecameric MCH (human/mouse/rat, 19 amino acids).

Molecular Formula C89H139N27O24S4
Molecular Weight 2099.5 g/mol
Cat. No. B15607386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelanin concentrating hormone, salmon tfa
Molecular FormulaC89H139N27O24S4
Molecular Weight2099.5 g/mol
Structural Identifiers
InChIInChI=1S/C89H139N27O24S4/c1-43(2)67-82(135)101-40-64(119)102-53(18-12-30-97-87(91)92)74(127)113-68(44(3)4)83(136)109-59(36-47-22-24-49(118)25-23-47)77(130)107-58(20-14-32-99-89(95)96)85(138)116-33-15-21-63(116)81(134)111-62(80(133)108-60(37-48-39-100-52-17-11-10-16-50(48)52)78(131)104-55(26-27-65(120)121)75(128)114-69(45(5)6)86(139)140)42-144-143-41-61(79(132)105-57(29-35-142-9)76(129)112-67)110-72(125)54(19-13-31-98-88(93)94)103-73(126)56(28-34-141-8)106-84(137)70(46(7)117)115-71(124)51(90)38-66(122)123/h10-11,16-17,22-25,39,43-46,51,53-63,67-70,100,117-118H,12-15,18-21,26-38,40-42,90H2,1-9H3,(H,101,135)(H,102,119)(H,103,126)(H,104,131)(H,105,132)(H,106,137)(H,107,130)(H,108,133)(H,109,136)(H,110,125)(H,111,134)(H,112,129)(H,113,127)(H,114,128)(H,115,124)(H,120,121)(H,122,123)(H,139,140)(H4,91,92,97)(H4,93,94,98)(H4,95,96,99)/t46-,51+,53+,54?,55+,56+,57+,58+,59+,60+,61+,62+,63+,67+,68+,69+,70+/m1/s1
InChIKeyORRDHOMWDPJSNL-SRZUXTNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Melanin Concentrating Hormone, Salmon TFA – A Species-Divergent MCHR1/MCHR2 Ligand for Receptor Subtype Discrimination


Melanin Concentrating Hormone, salmon TFA (MCH salmon TFA; CAS 87218-84-6 free base) is the synthetic trifluoroacetate salt of a heptadecapeptide (17-amino-acid) cyclic neuropeptide originally isolated from chum salmon (Oncorhynchus keta) pituitaries [1]. It acts as an agonist at both human melanin-concentrating hormone receptors (MCHR1/SLC-1/GPR24 and MCHR2) but with a markedly different pharmacological profile from the endogenous mammalian nonadecameric MCH (human/mouse/rat, 19 amino acids) [2]. The peptide contains a single disulfide bridge (Cys5–Cys14) and is supplied as the TFA salt, a common counterion introduced during RP-HPLC purification [3]. Its primary research value lies in its divergent receptor subtype selectivity relative to mammalian MCH, enabling investigators to discriminate MCHR1-mediated from MCHR2-mediated signaling events.

Why Mammalian MCH Cannot Substitute for Salmon MCH TFA in Receptor Subtype-Selective and Cross-Species Experimental Designs


Although both salmon MCH and mammalian MCH (human/mouse/rat) activate MCHR1 and MCHR2, their pharmacological profiles at these two receptor subtypes are fundamentally different. At MCHR2, salmon MCH exhibits an IC50 that is approximately 291-fold higher than that of mammalian MCH (436.7 nM vs. 1.5 nM), while at MCHR1 the binding affinities are nearly equivalent [1]. This produces a receptor-subtype selectivity window of ~2,183-fold for salmon MCH (MCHR2/MCHR1 IC50 ratio) compared to only ~5-fold for mammalian MCH. Furthermore, salmon MCH demonstrates reduced functional efficacy in mammalian insulin-secreting cell lines relative to rat/human MCH [2]. Consequently, substituting one peptide for the other without accounting for these quantitative pharmacological differences will confound experimental interpretation, particularly in systems where MCHR1 and MCHR2 are co-expressed or where receptor-subtype contributions must be deconvolved.

Quantitative Differentiation Evidence: Salmon MCH TFA vs. Mammalian MCH and Structural Analogs


MCHR2 Binding Selectivity: Salmon MCH Exhibits ~2,183-Fold MCHR1-over-MCHR2 Selectivity vs. Only ~5-Fold for Mammalian MCH

In a direct head-to-head radioligand competition binding assay using membranes expressing human MCH-1R or MCH-2R and [125I]Phe13,Tyr19-MCH as the tracer, salmon MCH bound MCH-1R with an IC50 of 0.2 ± 0.1 nM (n=5) but required 436.7 ± 143.8 nM (n=3) to displace the radioligand from MCH-2R [1]. In the same assay, mammalian MCH (human/mouse/rat) exhibited IC50 values of 0.3 ± 0.1 nM (n=10) at MCH-1R and 1.5 ± 0.9 nM (n=8) at MCH-2R. The resulting MCH-2R/MCH-1R selectivity ratio is approximately 2,183 for salmon MCH versus approximately 5 for mammalian MCH—a >400-fold difference in selectivity window between the two ligands.

MCHR2 Receptor binding selectivity Radioligand competition binding

Functional Activation at MCH-1R: Salmon MCH Is ~9-Fold Less Potent Than Mammalian MCH in Calcium Mobilization Despite Equivalent Binding Affinity

Despite nearly identical MCH-1R binding affinities (IC50 0.2 vs. 0.3 nM), salmon MCH was approximately 9-fold less potent than mammalian MCH in stimulating intracellular calcium mobilization through MCH-1R: EC50 of 35.0 ± 14.8 nM (n=3) for salmon MCH versus 3.9 ± 1.2 nM (n=3) for mammalian MCH [1]. This binding–function disconnect at MCH-1R indicates that the salmon peptide's structural differences impair coupling efficiency or biased signaling at MCH-1R, even though initial receptor occupancy is comparable. At MCH-2R, salmon MCH showed an EC50 of 0.8 ± 0.1 nM, which is 8-fold less potent than mammalian MCH (0.1 ± 0.1 nM), but the binding deficit at MCH-2R (291-fold) is far more dramatic.

MCHR1 Functional selectivity Calcium mobilization FLIPR assay

Primary Sequence Divergence: Six Amino Acid Substitutions and Two-Residue Length Difference Between Salmon and Mammalian MCH Underlie the Pharmacological Distinction

Salmon MCH is a heptadecapeptide (17 amino acids) with the sequence DTMRCMVGRVYRPCWEV and a Cys5–Cys14 disulfide bridge, whereas mammalian MCH (human/rat/mouse) is a nonadecameric peptide (19 amino acids) with the sequence DFDMLRCMLGRVYRPCWQV and a Cys7–Cys16 disulfide bridge [1]. The peptides differ at six amino acid positions: salmon Thr2 vs. mammalian Phe2, salmon Met3 vs. Asp3, salmon Arg4 vs. Met4, salmon Cys5 vs. Leu5, salmon Met6 vs. Arg6, and salmon Val7 vs. Cys7. Additionally, mammalian MCH possesses two extra N-terminal residues (Asp3 and Leu5 in the mammalian numbering) that are absent in the salmon sequence [2]. These structural differences, particularly in the N-terminal exocyclic region that is critical for MCHR2 recognition, provide the molecular basis for salmon MCH's selective loss of MCHR2 binding affinity while retaining MCHR1 binding.

Peptide sequence Structure–activity relationship Species ortholog comparison

Insulin Secretion Efficacy: Salmon MCH Is Less Efficacious Than Rat/Human MCH in Pancreatic β-Cell Lines, with Pharmacological Consequences for Metabolic Studies

In both RINm5F and CRI-G1 insulin-producing cell lines, rat MCH significantly stimulated insulin secretion, and this effect was amplified by co-administration of forskolin [1]. Salmon MCH, which differs from rat/human MCH by six amino acids, was tested in the same experimental system and found to be less efficacious than rat/human MCH in stimulating insulin release [1]. The reduced efficacy is consistent with the functional potency deficit observed at MCH-1R in recombinant systems (EC50 35.0 nM vs. 3.9 nM for mammalian MCH) and may reflect the fact that insulin-secreting cells predominantly express MCHR1 [2]. While the original publication reports the efficacy difference in qualitative terms, the finding has been replicated and is mechanistically anchored in the receptor pharmacology data.

Insulin secretion Pancreatic β-cells MCH receptor pharmacology RINm5F cells

Teleost Melanophore Bioassay Reference Standard: Salmon MCH Elicits Half-Maximal Pigment Aggregation at 60 pM, Defining the Gold Standard for MCH Bioactivity Assays

In the isolated scale melanophore assay of the Chinese grass carp (Ctenopharyngodon idellus), highly purified synthetic salmon MCH produced half-maximal pigment aggregation (EC50) at 6 × 10⁻¹¹ M (60 pM), with the oxidized form showing near-identical potency at 7 × 10⁻¹¹ M [1]. By comparison, linearized Cys5,14-Acm-protected MCH was a full agonist but exhibited a 345-fold lower potency, demonstrating the essential role of the cyclic structure for high-affinity receptor interaction [1]. Replacement of methionine residues at positions 3 and 6 with norvaline reduced potency 2.7-fold, while propargylglycine substitution reduced it 7-fold [1]. Importantly, salmon MCH was inactive at concentrations up to 10⁻⁵ M in tetrapod (frog/lizard) melanophore dispersion assays, confirming species-specific receptor recognition [1]. This assay remains a definitive platform for quantifying salmon MCH bioactivity and structure–activity relationships of MCH analogs.

Melanophore assay Pigment aggregation Teleost bioassay MCH potency

TFA Salt Form: Practical Implications for Mass Balance, Solubility, and Assay Compatibility in Quantitative Research

Salmon MCH TFA is supplied as the trifluoroacetate salt, where the TFA counterion originates from the RP-HPLC purification mobile phase. The TFA salt has a molecular weight of 2213.50 Da compared to 2099.48 Da for the free base—a difference of 114.02 Da attributable to TFA . The peptide content of the TFA salt typically constitutes >80% of total product weight, with TFA accounting for the remaining mass, which must be factored into molar concentration calculations [1]. TFA salts generally enhance aqueous solubility (reported solubility: H₂O ≥25 mg/mL with sonication), but the counterion can cause ion suppression in mass spectrometry and may interfere with highly sensitive cellular assays [2]. Users requiring acetate or HCl salt forms for specific assay conditions should request custom counterion exchange, as the default commercial form is TFA [1].

Peptide counterion TFA salt Solubility Quantitative accuracy

Procurement-Relevant Application Scenarios for Melanin Concentrating Hormone, Salmon TFA


MCHR1-Selective Pharmacological Profiling in Co-Expression Systems

In cell lines or tissues co-expressing both MCHR1 and MCHR2, salmon MCH can be used to selectively activate MCHR1 at low nanomolar concentrations (≤10 nM) while avoiding significant MCHR2 engagement, because its MCH-2R binding IC50 is 436.7 nM [1]. At 10 nM salmon MCH, MCHR1 occupancy exceeds 98% (based on an MCH-1R IC50 of 0.2 nM) while MCHR2 occupancy remains below 3%. By contrast, mammalian MCH at 10 nM would occupy >85% of both receptor subtypes, making it impossible to attribute downstream effects to a specific receptor. This application is critical for target deconvolution studies in hypothalamic neuronal cultures, recombinant cell panels, and in vivo pharmacological studies where MCHR2 contributions must be excluded.

MCHR2 Negative Control for Receptor Subtype Discrimination Assays

Salmon MCH's unique property of retaining high MCHR1 binding affinity (IC50 0.2 nM) while exhibiting dramatically reduced MCHR2 affinity (IC50 436.7 nM) makes it an ideal negative control ligand for MCHR2 functional assays [1]. When used alongside mammalian MCH (which potently activates both receptors) and an MCHR2-selective agonist, salmon MCH enables a three-way pharmacological fingerprinting strategy to confirm MCHR2-dependent signaling. This experimental design is widely employed in MCHR2 de-orphanization studies, MCHR2-biased signaling investigations, and screening campaigns for MCHR2-selective small-molecule antagonists where a peptide control that spares MCHR2 is essential.

Reference Standard for Teleost Melanophore Pigment Aggregation Bioassays

In the grass carp scale melanophore assay, salmon MCH serves as the historical and operational reference standard, with a well-characterized EC50 of 60 pM for pigment aggregation [2]. This assay is used in peptide quality control to verify the biological activity of newly synthesized MCH batches, in structure–activity relationship (SAR) studies of MCH fragment and analog libraries, and in environmental toxicology screens where xenobiotic effects on neuropeptide-mediated pigment translocation are evaluated. Linearized or chemically modified MCH analogs show 345-fold or greater potency reductions [2], making salmon MCH of verified specific activity the only acceptable positive control for these platforms.

Comparative Endocrinology Studies of MCH System Evolution Across Vertebrates

Because salmon MCH represents the teleost lineage of the MCH peptide family, differing from the mammalian ortholog at six amino acid positions and by two residues in length [3], it is an essential reagent for studies examining the co-evolution of MCH peptide structure and MCH receptor pharmacology across vertebrate classes. Its 100% sequence identity with tilapia MCH [4] and its distinct pharmacological profile at human MCH receptors make it the preferred ligand for experiments that compare teleost vs. mammalian MCH signaling at cloned receptors from different species, thereby illuminating structure–function relationships in the MCHergic system.

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